In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride
In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride
CAS Number: 171661-55-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylthiophen-2-yl)methanamine hydrochloride, with the CAS number 171661-55-5, is a heterocyclic amine of interest in medicinal chemistry and drug discovery.[1] The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of (5-Methylthiophen-2-yl)methanamine hydrochloride, including its chemical properties, potential synthetic routes, and analytical methodologies. Due to the limited publicly available data on this specific molecule, this guide also extrapolates potential biological activities and experimental protocols based on the known pharmacology of structurally related thiophene derivatives.
Chemical and Physical Properties
(5-Methylthiophen-2-yl)methanamine hydrochloride is the salt form of the free base, (5-Methylthiophen-2-yl)methanamine (CAS Number: 104163-34-0). The hydrochloride salt is expected to be a crystalline solid with improved solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 171661-55-5 | [1] |
| Molecular Formula | C₆H₁₀ClNS | [1] |
| Molecular Weight | 163.67 g/mol | |
| Synonyms | 2-(Aminomethyl)-5-methylthiophene hydrochloride, (5-methylthien-2-yl)methylamine hydrochloride | [1] |
Synthesis and Manufacturing
Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)
Two primary retrosynthetic approaches are considered:
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Route A: Reductive Amination of 5-Methylthiophene-2-carbaldehyde. This is a common and efficient method for the synthesis of amines.
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Route B: Reduction of 5-Methylthiophene-2-carbonitrile. This route offers an alternative pathway from a different starting material.
Experimental Protocol (Hypothetical): Reductive Amination
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Imine Formation: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
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Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Formation of the Hydrochloride Salt
The purified (5-Methylthiophen-2-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate of (5-Methylthiophen-2-yl)methanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of (5-Methylthiophen-2-yl)methanamine hydrochloride. While specific data for this compound is not publicly available, the following are standard analytical techniques that would be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the thiophene ring protons, and the aminomethyl protons. The integration of these signals would confirm the proton count. |
| ¹³C NMR | Resonances for the methyl carbon, the thiophene ring carbons, and the aminomethyl carbon. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base. |
| HPLC | A single major peak indicating the purity of the compound. The retention time is specific to the analytical method used. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (thiophene ring). |
Hypothetical Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Potential Biological Activity and Signaling Pathways (Inferred)
Direct biological data for (5-Methylthiophen-2-yl)methanamine hydrochloride is not available in published literature. However, the thiophene scaffold is a key component of many biologically active compounds. Based on the broader class of thiophene derivatives, the following potential biological activities can be inferred as starting points for further investigation.
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Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties.
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Anti-inflammatory Activity: Many thiophene-containing compounds exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
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Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.
Hypothetical Signaling Pathway Involvement
Given the structural alerts and the known activities of similar compounds, (5-Methylthiophen-2-yl)methanamine hydrochloride could potentially interact with various cellular signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.
Conclusion and Future Directions
(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical entity with potential for further investigation in drug discovery and development. This guide has outlined its fundamental chemical properties, plausible synthetic and analytical methodologies, and inferred potential biological activities based on the well-established pharmacology of the thiophene nucleus. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties through in vitro and in vivo studies to validate the hypothesized activities and elucidate its mechanism of action.
